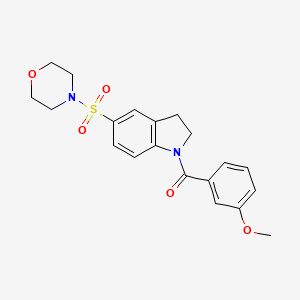
1-(3-methoxybenzoyl)-5-(4-morpholinylsulfonyl)indoline
Descripción general
Descripción
1-(3-methoxybenzoyl)-5-(4-morpholinylsulfonyl)indoline is a useful research compound. Its molecular formula is C20H22N2O5S and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.12494298 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Indole derivatives, including those with methoxy and sulfonyl substitutions, have been investigated for their antioxidant capabilities. For example, a study explored the antioxidant properties of indole and its alkyl-substituted derivatives, focusing on their ability to protect erythrocytes and DNA against radical-induced oxidation. The research found that the structural features, such as methoxy substituents, significantly contribute to the antioxidant activities of indole derivatives, highlighting their potential in protecting biological systems from oxidative stress (Zhao & Liu, 2009).
Antimicrobial Activity
Compounds structurally related to 1-(3-methoxybenzoyl)-5-(4-morpholinylsulfonyl)indoline have been synthesized and assessed for their antimicrobial potential. A study on the synthesis and antimicrobial activity of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, demonstrated that these compounds exhibit significant antimicrobial properties, particularly against bacterial strains and fungi. The study emphasizes the role of sulfonamide derivatives as potent antifungal agents, suggesting a promising avenue for the development of new antimicrobial agents (Janakiramudu et al., 2017).
Anti-inflammatory Agents
Indole derivatives have also been synthesized for their potential anti-inflammatory activities. Research on the design and synthesis of new indole derivatives bearing isoxazoline moiety showed promising results in in vivo anti-inflammatory activity tests. These compounds, particularly those with morpholinylmethyl substituents, demonstrated significant anti-inflammatory effects, highlighting their potential as novel therapeutic agents for inflammatory conditions (Amir et al., 2010).
Organic Synthesis Applications
The regioselective and enantiospecific rhodium-catalyzed allylic amination of secondary allylic carbonates with N-(arylsulfonyl)anilines, including the synthesis of indoline derivatives, represents an important method in organic synthesis. This technique facilitates the construction of complex molecules, including biologically relevant pharmacophores, demonstrating the utility of indoline and its derivatives in advanced organic synthesis and drug discovery (Pa et al., 2001).
Propiedades
IUPAC Name |
(3-methoxyphenyl)-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-26-17-4-2-3-16(13-17)20(23)22-8-7-15-14-18(5-6-19(15)22)28(24,25)21-9-11-27-12-10-21/h2-6,13-14H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLMKHRAJVMTLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4599561.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-bromobenzamide](/img/structure/B4599562.png)
![4-[4-(diphenylmethyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B4599572.png)
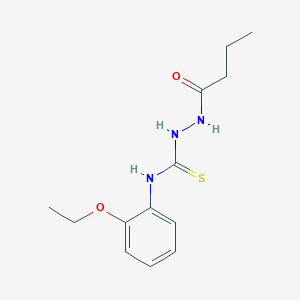
![2-{1-(3-methoxybenzyl)-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B4599582.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-(4-methyl-2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4599583.png)
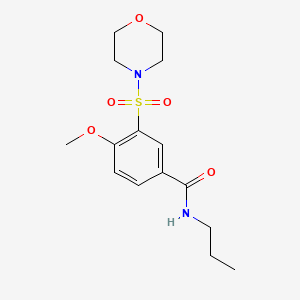
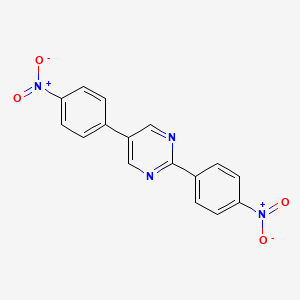
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea](/img/structure/B4599607.png)
![4-(3,4-dichlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4599615.png)
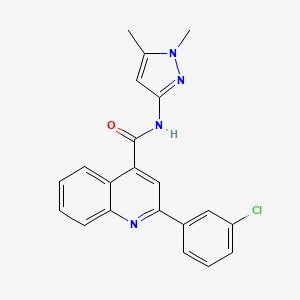
![5-(4-butoxybenzylidene)-2-[4-(4-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4599634.png)
![5-[(3-{[(3-nitrophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4599662.png)
![4-(2-furyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B4599668.png)
